molecular formula C11H9ClN2O B1357238 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 925155-57-3

1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B1357238
CAS No.: 925155-57-3
M. Wt: 220.65 g/mol
InChI Key: MHYWAOIBAMAHGO-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethanone is a heterocyclic compound featuring a pyrazole core substituted at the N1 position with a 2-chlorophenyl group and at the C4 position with an ethanone moiety. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of pyrazoline-based therapeutics .

Properties

IUPAC Name

1-[1-(2-chlorophenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-5-3-2-4-10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWAOIBAMAHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586337
Record name 1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925155-57-3
Record name 1-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Applications

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone.

  • Mechanism of Action : Pyrazoles act by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
  • Case Studies :
    • In one study, compounds derived from pyrazole exhibited up to 85% inhibition of IL-6 at concentrations as low as 10 µM, demonstrating their potential as anti-inflammatory agents .
    • Another study synthesized a series of pyrazole derivatives that showed comparable efficacy to standard anti-inflammatory drugs like diclofenac and indomethacin .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

  • Spectrum of Activity : Research has indicated that pyrazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Research Findings :
    • A study reported that certain pyrazole derivatives displayed significant antimicrobial activity, with some compounds surpassing the effectiveness of conventional antibiotics .
    • Additionally, the presence of specific substituents on the pyrazole ring was found to enhance antimicrobial efficacy, highlighting the importance of structural modifications .

Antitubercular Properties

The potential of this compound as an antitubercular agent has also been investigated.

  • In Vitro Studies : Various derivatives have demonstrated promising results against Mycobacterium tuberculosis. For instance, compounds were tested for their minimum inhibitory concentration (MIC) and showed substantial activity against resistant strains .
  • Mechanistic Insights : The antitubercular activity is believed to be linked to the interaction with specific mycobacterial enzymes, which are critical for bacterial survival and replication .

Summary of Findings

ApplicationKey FindingsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6; comparable efficacy to standard drugs
AntimicrobialEffective against E. coli and S. aureus; structural modifications enhance activity
AntitubercularSignificant activity against M. tuberculosis; interaction with mycobacterial enzymes

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Features
This compound 2-chlorophenyl (N1), ethanone (C4) C11H9ClN2O 220.66 ~2.5<sup>b</sup> Ortho-chloro enhances steric effects; planar structure
1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone 4-chlorophenyl (N1), ethanone (C4) C11H9ClN2O 220.66 ~2.5<sup>b</sup> Para-chloro improves electronic delocalization
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-chlorophenyl (C3), 4-methoxyphenyl (C5), ethanone (N1) C22H20ClN2O2 383.86 ~3.8<sup>c</sup> Dihydropyrazoline core; methoxy group increases polarity
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone 5-Cl, 3-CF3, 1-methyl, ethanone (C4) C7H6ClF3N2O 232.58 ~3.2<sup>d</sup> Trifluoromethyl group enhances lipophilicity; agrochemical potential

<sup>a</sup>Predicted using fragment-based methods.
<sup>b</sup>Estimated via Molinspiration.
<sup>c</sup>Calculated using ChemDraw.
<sup>d</sup>Derived from EPI Suite.

Crystallographic and Computational Insights

  • The dihydropyrazoline analog in adopts a twisted conformation, with the 4-methoxyphenyl group orthogonal to the pyrazoline ring, facilitating π-π stacking in crystal lattices.
  • Density Functional Theory (DFT) calculations using Multiwfn reveal that the 2-chlorophenyl group in the target compound induces a dipole moment of 4.2 Debye, enhancing solubility in polar solvents.

Biological Activity

1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives followed by acetylation. The general synthetic route can be summarized as follows:

  • Condensation Reaction : The initial formation of the pyrazole ring through the condensation of 2-chlorobenzaldehyde with hydrazine.
  • Acetylation : The resulting pyrazole is then acetylated to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit bacterial strains such as E. coli, Staphylococcus aureus, and fungi like Candida albicans at varying concentrations.

CompoundMIC (µg/mL)Target Organism
This compound40E. coli
This compound32S. aureus
This compound25C. albicans

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In vitro studies revealed that these compounds induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

These results highlight the potential of this compound in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. Experimental models have shown that these compounds can reduce inflammation markers such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Case Study on Antimicrobial Activity : A study evaluated the efficacy of various pyrazole compounds against drug-resistant bacterial strains, demonstrating that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Case Study on Anticancer Activity : In a preclinical trial, a derivative similar to this compound was tested on xenograft models of breast cancer, showing significant tumor reduction after treatment .

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